molecular formula C15H23N5O3 B471406 N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine CAS No. 723754-23-2

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine

Cat. No.: B471406
CAS No.: 723754-23-2
M. Wt: 321.37g/mol
InChI Key: GCBUCXMXANWVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic organic compound that features a tetraazole ring and a trimethoxybenzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine typically involves the formation of the tetraazole ring followed by the introduction of the trimethoxybenzyl group. Common synthetic routes may include:

    Cyclization reactions: to form the tetraazole ring from appropriate precursors.

    N-alkylation: reactions to introduce the butyl group.

    N-arylation: reactions to attach the trimethoxybenzyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

    Reduction: Reduction of the tetraazole ring under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the tetraazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Chemical Biology: Use as a probe to study specific biological pathways or targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine would depend on its specific biological activity. Generally, it could involve:

    Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids.

    Modulation of biological pathways: Affecting signaling pathways, gene expression, or metabolic processes.

    Interaction with cellular components: Such as membranes, proteins, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxyphenyl)amine: Similar structure but with a phenyl group instead of a benzyl group.

    N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxybenzyl)acetamide: Similar structure but with an acetamide group.

Uniqueness

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is unique due to the combination of the tetraazole ring and the trimethoxybenzyl group, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

CAS No.

723754-23-2

Molecular Formula

C15H23N5O3

Molecular Weight

321.37g/mol

IUPAC Name

1-butyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9H,5-7,10H2,1-4H3,(H,16,17,19)

InChI Key

GCBUCXMXANWVSU-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.